1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound notable for its unique structural features that include a tetrahydrofuran moiety, a diazepane ring, and an o-tolyloxy group. This compound's molecular formula is with a molecular weight of approximately 302.4 g/mol. The compound is classified under organic compounds with multiple functional groups, suggesting potential applications in medicinal chemistry and pharmacology due to its structural complexity and biological activity.
The synthesis of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one can be approached through several synthetic routes:
Each step requires careful control of reaction conditions including temperature, solvent choice, and catalyst presence to optimize yield and purity.
The molecular structure of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one can be represented using various chemical notations:
Cc1cccc(CC(=O)N2CCCN(C3CCOC3)CC2)c1InChI=1S/C18H26N2O2/c1-13-6-8-14(9-7-13)15(20)19-11-17(21)12-18(19)16(22)10-5/h6-9H,5,10-12H2,1-4H3The compound exhibits a conjugated system due to the presence of the carbonyl group adjacent to the diazepane ring, which may enhance its reactivity and biological interactions.
The compound is expected to undergo various chemical reactions typical for compounds containing diazepane and carbonyl functionalities:
These reactions can be mediated by various catalysts or conditions depending on the desired outcome.
The mechanism of action for 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is likely related to its ability to interact with biological targets through its functional groups. Compounds with similar structures often exhibit pharmacological activities due to their capacity to bind to receptors or enzymes:
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help forecast the biological activity spectrum based on structural features.
The physical properties of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O2 |
| Molecular Weight | 302.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
These properties highlight the compound's potential stability under various conditions, although specific values for density and boiling/melting points were not available.
The unique structural characteristics of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one suggest several potential applications in scientific research:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: